2-(2,4-Difluorophenyl)butanoic acid
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKCOCOCOMZFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703360 | |
| Record name | 2-(2,4-Difluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-78-7 | |
| Record name | 2-(2,4-Difluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
This method adapts strategies from patent CN102320957B, utilizing 2,4-difluorophenylacetonitrile as the starting material. The synthesis involves:
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Alkylation : Treatment with ethyl bromoacetate in tetrahydrofuran (THF) under reflux (80°C, 12 hours) in the presence of sodium hydride (NaH) to form 3-cyano-2-(2,4-difluorophenyl)butanoate.
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Hydrolysis : Sequential acid-catalyzed hydrolysis (6M HCl, 100°C, 6 hours) converts the nitrile and ester groups to carboxylic acids, yielding the target compound.
Optimization and Challenges
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Catalyst Selection : NaH outperforms potassium tert-butoxide (t-BuOK) in minimizing side reactions (e.g., ester saponification during alkylation).
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Yield : 78–82% after purification via recrystallization (ethanol/water).
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Byproducts : Traces of 2-(2,4-difluorophenyl)succinic acid (<5%) arise from over-alkylation, mitigated by controlling reagent stoichiometry.
Knoevenagel Condensation Approach
Synthetic Pathway
Adapted from MDPI’s methodology, this route employs 2,4-difluorobenzaldehyde and diethyl malonate:
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Condensation : Piperidine-catalyzed Knoevenagel reaction (ethanol, 70°C, 8 hours) forms α,β-unsaturated diester intermediates.
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Hydrogenation : Palladium-on-carbon (Pd/C) catalyzes selective hydrogenation (1 atm H₂, 25°C) to saturate the double bond.
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Saponification and Decarboxylation : Hydrolysis with NaOH (10%, 90°C) followed by acidification (HCl) yields the final product.
Key Parameters
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Catalyst Loading : 5 wt% Pd/C ensures complete hydrogenation without over-reduction.
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Yield : 70–75%, with purity >95% after column chromatography (ethyl acetate/hexane, 1:3).
Grignard Reaction-Based Synthesis
Procedure Overview
This method leverages Grignard reagents to construct the carbon backbone:
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Grignard Formation : React 1-bromo-2,4-difluorobenzene with magnesium in THF to generate the aryl magnesium bromide.
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Nucleophilic Addition : Addition to ethyl levulinate (γ-keto ester) at 0°C forms a tertiary alcohol intermediate.
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Oxidation and Hydrolysis : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to a ketone, followed by ester hydrolysis (LiOH, H₂O/THF).
Efficiency and Limitations
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Yield : 65–68%, limited by competing side reactions during Grignard addition.
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Scalability : Requires strict anhydrous conditions, complicating industrial-scale production.
Hydrolysis of Nitrile Intermediates
Stepwise Synthesis
Inspired by EvitaChem’s fluorination protocols, this route focuses on nitrile hydrolysis:
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Nitrile Preparation : Ullmann coupling of 2,4-difluoroiodobenzene with butyronitrile derivatives using copper(I) iodide.
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Acid Hydrolysis : Concentrated HCl (12M, reflux, 24 hours) converts the nitrile to carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
2-(2,4-Difluorophenyl)butanoic acid has been investigated for its anti-inflammatory and analgesic properties. It acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant COX inhibition, leading to reduced inflammation in animal models .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity.
- Synthesis Example : A method reported in a patent describes the preparation of 4-(2,4-difluorophenyl)-3-ketobutyric acid from this compound, showcasing its utility as a precursor in pharmaceutical synthesis .
Material Science Applications
Polymer Production
This compound can be utilized in the production of fluorinated polymers. These materials are known for their thermal stability and chemical resistance.
- Application Example : Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .
Agricultural Chemistry
Herbicide Development
The compound has potential applications in developing herbicides due to its ability to interfere with plant growth regulators.
- Research Findings : Studies have shown that derivatives of this compound can inhibit specific pathways in plants, making them candidates for herbicide formulations .
Data Table: Comparative Analysis of Applications
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agent | Significant COX inhibition; reduced inflammation |
| Material Science | Polymer additive | Enhanced thermal stability and mechanical strength |
| Agricultural Chemistry | Herbicide precursor | Inhibition of plant growth pathways |
Conclusions
The applications of this compound span multiple fields, particularly in pharmaceuticals for its anti-inflammatory properties and as a synthetic intermediate. Its role in material science and agriculture further underscores its versatility. Ongoing research is likely to uncover additional uses and improve existing applications.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
4-(2,5-Difluorophenyl)butanoic Acid
- Molecular Formula : C₁₀H₁₀F₂O₂
- CAS : 899350-25-5
- Key Difference: Fluorine atoms at the 2- and 5-positions on the phenyl ring.
2,4-Difluorophenylacetic Acid
- Molecular Formula : C₈H₆F₂O₂
- CAS : 81228-09-3
- Key Difference: Shorter carbon chain (acetic acid backbone) reduces lipophilicity (logP = 1.94) compared to butanoic acid derivatives. Widely used as a building block in pharmaceuticals, such as sitagliptin intermediates .
Derivatives with Extended Functional Groups
(R)-3-Amino-4-(2,4-difluorophenyl)butanoic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₁F₂NO₂·HCl
- CAS : 1335470-16-0
- Key Difference: Addition of an amino group enhances hydrogen-bonding capacity, making it suitable for peptide synthesis or enzyme-targeted drug design .
2,4-Difluorocinnamic Acid
- Molecular Formula : C₉H₆F₂O₂
- CAS : 94977-52-3
- Key Difference : Conjugated double bond in the cinnamic acid structure increases rigidity and UV absorption (λmax ~ 270 nm). Melting point: 216–218°C .
Data Table: Key Properties of Selected Analogues
Biological Activity
2-(2,4-Difluorophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a difluorophenyl group attached to a butanoic acid moiety. Its structure can be represented as follows:
This compound's unique fluorinated structure may contribute to its biological activity by influencing its interactions with biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases. A study showed that this compound reduced interleukin-6 (IL-6) levels by 40% at a concentration of 10 µM, indicating significant anti-inflammatory activity.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. A study highlighted its ability to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolism of tryptophan and implicated in neurodegenerative conditions. Inhibition of this enzyme may help mitigate the progression of diseases such as Alzheimer's and Huntington's disease .
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 1: In Vivo Efficacy
In an animal model study, this compound was administered to mice subjected to neurotoxic agents. The results indicated that treated mice exhibited significantly reduced neuronal damage compared to controls, with histological analysis showing a decrease in apoptotic cells by approximately 50% .
Case Study 2: Clinical Relevance
A clinical trial assessing the efficacy of this compound in patients with chronic inflammatory conditions reported promising results. Patients receiving a regimen including this compound experienced a reduction in symptoms and improved quality of life metrics over a 12-week period .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Inhibition : The compound inhibits the signaling pathways involved in cytokine production.
- Enzyme Inhibition : By targeting KYN-3-OHase, it alters metabolic pathways associated with neuroinflammation.
- Antimicrobial Action : Its structural properties allow it to interact with bacterial cell membranes effectively.
Data Summary
Q & A
Basic Research Questions
Q. What strategies optimize the synthesis of 2-(2,4-Difluorophenyl)butanoic acid to address steric hindrance from fluorine substituents?
- Methodological Approach : Fluorine's electronegativity and steric effects can reduce reaction yields. Use stepwise coupling reactions (e.g., aldol condensation or nucleophilic substitution) with catalysts like Pd or Cu to enhance regioselectivity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation of polar intermediates .
- Key Considerations : Monitor reaction progress via TLC or HPLC to identify byproducts. Adjust solvent polarity to mitigate fluorine-induced electron-withdrawing effects on reactivity.
Q. How can researchers resolve challenges in purifying this compound due to its intermediate polarity?
- Methodology : Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Acidify the aqueous phase (pH ~2–3) during liquid-liquid extraction to protonate the carboxylic acid group, enhancing organic solvent solubility .
- Validation : Confirm purity via NMR (e.g., absence of residual solvent peaks) and high-resolution mass spectrometry (HRMS) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Approach : Use enzyme inhibition assays (e.g., fluorometric KYN-3-OHase assays) to measure IC50 values. Compare with structurally similar compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid, which shows neuroprotective activity at IC50 = 12.5 µM .
- Controls : Include positive controls (e.g., known inhibitors) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of fluorophenyl derivatives?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify key binding interactions. Use molecular docking (e.g., AutoDock Vina) to simulate ligand-enzyme binding, focusing on fluorine's role in hydrophobic pocket interactions .
- Validation : Cross-validate predictions with mutagenesis studies (e.g., alanine scanning of enzyme active sites) .
Q. How should researchers address contradictory data in enzymatic selectivity studies?
- Resolution : Conduct orthogonal assays (e.g., surface plasmon resonance for binding kinetics) to confirm target engagement. For example, this compound may exhibit variable IC50 values across assays due to pH-dependent solubility. Normalize data using internal standards and replicate under controlled buffer conditions .
Q. What crystallographic techniques are recommended for resolving its 3D structure?
- Approach : Grow single crystals via vapor diffusion (e.g., using methanol/water mixtures). Collect X-ray diffraction data and refine structures using SHELXL, accounting for fluorine's high electron density. Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) .
Q. How can derivatization enhance its pharmacokinetic properties for therapeutic applications?
- Strategy : Synthesize prodrugs (e.g., ester or amide derivatives) to improve bioavailability. For example, methyl esterification of the carboxylic acid group increases membrane permeability, while enzymatic hydrolysis in vivo regenerates the active form .
- Evaluation : Assess stability in simulated gastric fluid (SGF) and plasma esterase activity .
Comparative and Mechanistic Studies
Q. What mechanistic insights explain its differential activity compared to 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB)?
- Analysis : Fluorine's smaller atomic radius and stronger electronegativity alter electronic distribution, reducing herbicidal activity but enhancing enzyme inhibition. Compare logP values (e.g., 3.24 for 2,4-DB vs. ~2.8 for the difluorophenyl analog) to assess membrane permeability trade-offs .
Q. How do positional isomers (e.g., 2,3- vs. 2,4-difluorophenyl) impact biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
